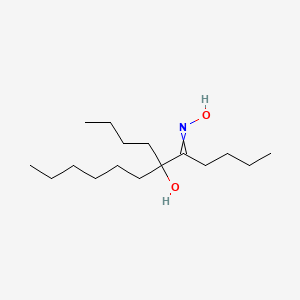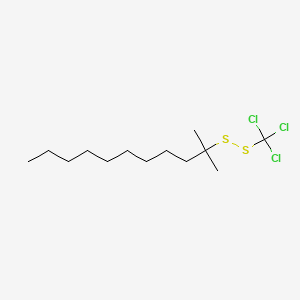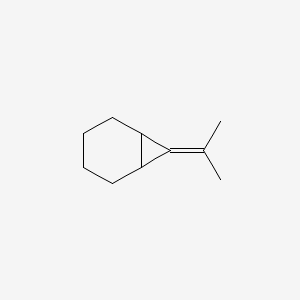
7-(1-Methylethylidene)bicyclo(4.1.0)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Methylethylidene)bicyclo(410)heptane is an organic compound with the molecular formula C10H16 It is a bicyclic hydrocarbon, characterized by its unique structure that includes a bicyclo[410]heptane core with a methylethylidene substituent at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This reaction is carried out in diethyl ether as the solvent, under mild conditions.
Industrial Production Methods: While specific industrial production methods for 7-(1-Methylethylidene)bicyclo(41
Analyse Chemischer Reaktionen
Types of Reactions: 7-(1-Methylethylidene)bicyclo(4.1.0)heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-(1-Methylethylidene)bicyclo(4.1.0)heptane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(1-Methylethylidene)bicyclo(4.1.0)heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing.
Vergleich Mit ähnlichen Verbindungen
Norcarane (Bicyclo[4.1.0]heptane): A similar bicyclic hydrocarbon without the methylethylidene substituent.
7-Oxabicyclo[4.1.0]heptane: A bicyclic compound with an oxygen atom in the ring.
Uniqueness: 7-(1-Methylethylidene)bicyclo(4.1.0)heptane is unique due to its methylethylidene substituent, which imparts distinct chemical properties and reactivity compared to other bicyclic hydrocarbons. This uniqueness makes it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
53282-47-6 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
7-propan-2-ylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16/c1-7(2)10-8-5-3-4-6-9(8)10/h8-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
UPWUDJZKOSQIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2C1CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


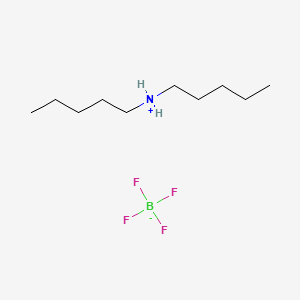
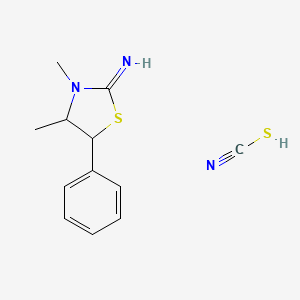
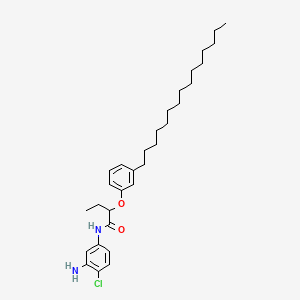

![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)

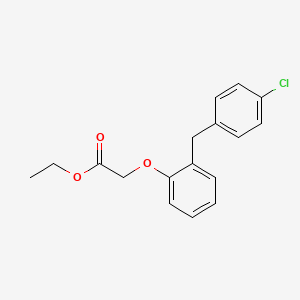

![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
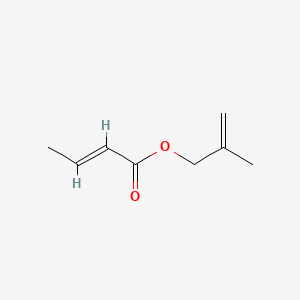
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
